Product packaging for AP-1/NF-kappaB activation inhibitor 1(Cat. No.:)

AP-1/NF-kappaB activation inhibitor 1

Cat. No.: B8134285
M. Wt: 344.25 g/mol
InChI Key: JWIIKHRJOUQCQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of AP-1 Transcription Factor Family and Functional Significance

Activator Protein-1 (AP-1) is not a single protein but a collective term for a group of dimeric transcription factors that bind to a specific DNA sequence known as the TPA-responsive element (TRE). nih.govmedchemexpress.com These dimers are formed from proteins belonging to several families, primarily Jun, Fos, and Activating Transcription Factor (ATF). medchemexpress.comselleck.co.jp The composition of the AP-1 dimer, which can be a homodimer of Jun proteins or a heterodimer between Jun and Fos or Jun and ATF proteins, is a critical determinant of its function and the specific genes it regulates. selleck.co.jpnih.gov

AP-1 activity is controlled at multiple levels, including the transcription of the genes encoding its subunits and post-translational modifications of the proteins themselves. nih.govmedchemexpress.com A variety of external stimuli, such as cytokines, growth factors, cellular stress, and infections, can trigger signaling cascades—most notably the Mitogen-Activated Protein Kinase (MAPK) pathways—that lead to the activation of AP-1. nih.govnih.gov

Once activated, AP-1 controls a wide spectrum of cellular processes. nih.gov Its functional significance is context-dependent, influenced by the specific dimer composition and the cellular environment. medchemexpress.com Key roles include:

Cell Proliferation and Growth: AP-1, particularly dimers containing c-Jun and c-Fos, plays a crucial role in driving the cell cycle by regulating key components like cyclin D1. medchemexpress.comselleck.co.jp

Apoptosis (Programmed Cell Death): AP-1's role in apoptosis is dual-natured; depending on the stimulus and cell type, it can either promote or prevent cell death. nih.gov

Differentiation and Development: AP-1 factors are integral to the differentiation of various cell types, including bone cells and immune cells. medchemexpress.com

Oncogenesis: The initial discovery of c-Jun and c-Fos as viral oncoproteins highlighted their potent ability to transform cells. selleck.co.jp Dysregulated AP-1 activity is a hallmark of many cancers, contributing to tumor development and progression. selleck.co.jpacs.org

Table 1: Major Families of the AP-1 Transcription Factor Complex

FamilyMembersPrimary Function in AP-1 Complex
Junc-Jun, JunB, JunDCan form homodimers or heterodimers with Fos and ATF proteins. Central component of the AP-1 complex. medchemexpress.comselleck.co.jp
Fosc-Fos, FosB, Fra-1, Fra-2Must heterodimerize with Jun proteins to bind DNA effectively. Often associated with cell proliferation. medchemexpress.comselleck.co.jp
ATF (Activating Transcription Factor)ATF2, ATF3, B-ATFCan form heterodimers with Jun proteins, expanding the regulatory scope of AP-1. selleck.co.jp

Overview of NF-κB Transcription Factor Family and Regulatory Roles

The Nuclear Factor-kappa B (NF-κB) family comprises five structurally related protein members in mammals: RelA (p65), RelB, c-Rel, NF-κB1 (p105/p50), and NF-κB2 (p100/p52). medchemexpress.comglpbio.com These proteins form various homodimers and heterodimers, which act as transcription factors. glpbio.com In most resting cells, NF-κB dimers are held inactive in the cytoplasm by a family of inhibitor proteins called Inhibitors of κB (IκBs). nih.govmedchemexpress.com

Activation of NF-κB is a tightly regulated process. A multitude of stimuli, including inflammatory cytokines (like TNF-α and IL-1), pathogens, and stress signals, trigger signaling pathways that converge on the IκB kinase (IKK) complex. medchemexpress.comnih.gov The IKK complex then phosphorylates IκB proteins, marking them for degradation. medchemexpress.comnih.gov This frees the NF-κB dimer to translocate into the nucleus, bind to specific DNA sequences (κB sites) in the promoters of target genes, and initiate transcription. nih.gov

NF-κB is considered a master regulator of a vast number of biological processes, primarily:

Immunity and Inflammation: NF-κB is a central mediator of inflammatory responses, inducing the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules required for immune cell recruitment. immune-system-research.comnih.gov It is essential for both innate and adaptive immune functions. immune-system-research.com

Cell Survival and Proliferation: NF-κB controls the expression of genes that promote cell survival by inhibiting apoptosis and genes that drive cell proliferation, such as Cyclin D1. medchemexpress.comnih.gov

Disease Pathogenesis: Due to its critical role in inflammation and cell survival, incorrect regulation of NF-κB is linked to a wide range of diseases, including chronic inflammatory disorders, autoimmune diseases, and many types of cancer. glpbio.comnih.govnih.gov

Table 2: The NF-κB Family of Transcription Factors

ProteinPrecursorKey Features and Roles
RelA (p65)NoneContains a potent transactivation domain. A key component of the most common NF-κB dimer (p65/p50) activated by the canonical pathway. tandfonline.com
RelBNonePrimarily involved in the non-canonical pathway and plays a crucial role in the development and function of dendritic cells and adaptive immunity. glpbio.com
c-RelNoneImportant for the development and activation of B and T lymphocytes. immune-system-research.com
p50p105 (NF-κB1)Lacks a transactivation domain; p50 homodimers can act as transcriptional repressors. Forms activating heterodimers with RelA, RelB, or c-Rel. immune-system-research.com
p52p100 (NF-κB2)Associated with the non-canonical pathway. Forms heterodimers, often with RelB, to regulate genes involved in lymphoid organ development. tandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11F3N4O4 B8134285 AP-1/NF-kappaB activation inhibitor 1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-[(3-methyl-2,5-dioxopyrrol-1-yl)amino]-2-(trifluoromethyl)pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N4O4/c1-3-24-11(23)7-5-17-12(13(14,15)16)18-9(7)19-20-8(21)4-6(2)10(20)22/h4-5H,3H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIIKHRJOUQCQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1NN2C(=O)C=C(C2=O)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Basis of Ap 1/nf Kappab Activation Inhibitor 1 Action

Inhibition of AP-1 Mediated Transcriptional Activation

AP-1/NF-κB activation inhibitor 1 has been demonstrated to be a formidable inhibitor of AP-1 mediated transcriptional activation. nih.govrsc.orgmedchemexpress.com Research indicates that this compound effectively suppresses the transcriptional activity of AP-1 with a half-maximal inhibitory concentration (IC50) of 1 μM in cell-based assays. nih.govrsc.orgmedchemexpress.com The AP-1 transcription factor is typically a heterodimer composed of proteins from the Jun and Fos families. nih.gov Its activation is a downstream consequence of various signaling cascades, leading to the transcription of genes involved in cellular responses to stimuli such as cytokines, growth factors, and stress. researchgate.net The inhibitory action of this compound on AP-1 results in the downregulation of AP-1 target genes, which include those encoding for certain cytokines and matrix metalloproteinases. researchgate.net

Inhibition of NF-κB Mediated Transcriptional Activation

Concurrently, AP-1/NF-κB activation inhibitor 1 exhibits potent inhibitory effects on NF-κB mediated transcriptional activation, also with an IC50 of 1 μM. nih.govrsc.orgmedchemexpress.com The NF-κB pathway is a cornerstone of the inflammatory response, and its activation is essential for the transcription of a wide array of pro-inflammatory genes. nih.govresearchgate.net In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. nih.govnih.gov Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to initiate gene transcription. nih.govnih.gov By inhibiting NF-κB-mediated transcription, this compound effectively curtails the expression of NF-κB target genes, which include pro-inflammatory cytokines such as Interleukin-2 (B1167480) (IL-2) and Interleukin-8 (IL-8). nih.govmedchemexpress.comresearchgate.net

Differential Modulation of Basal vs. Stimulus-Induced Transcription

A key mechanistic feature of AP-1/NF-κB activation inhibitor 1 is its ability to differentially modulate transcription. It has been shown to potently inhibit transcriptional activation that is induced by stimuli, without affecting basal transcription. nih.govrsc.orgmedchemexpress.com Specifically, studies have demonstrated that this inhibitor does not block the basal transcription driven by the β-actin promoter. nih.govrsc.orgmedchemexpress.com This selectivity suggests that the inhibitor does not interfere with the general transcriptional machinery but rather targets specific pathways that are activated upon cellular stimulation. This characteristic is crucial as it implies a lower potential for broad, non-specific effects on cellular function.

Molecular Interactions with Core Transcriptional Machinery

The precise molecular interactions of AP-1/NF-κB activation inhibitor 1 with the core transcriptional machinery have not been fully elucidated in publicly available literature. However, computational modeling studies of similar pyrimidine-based dual inhibitors suggest a possible mechanism. rsc.org These studies propose that such inhibitors may bind at the interface between the transcription factors (NF-κB or AP-1) and their DNA binding sites. rsc.org This binding would sterically hinder the association of the transcription factors with the DNA, thereby preventing the initiation of transcription of their target genes. It is hypothesized that hydrophobic interactions play a significant role in the binding of these compounds to the NF-κB and AP-1 complexes. rsc.org It is important to note that this is a proposed mechanism for a class of related compounds and direct experimental evidence for AP-1/NF-κB activation inhibitor 1 is still required for confirmation.

Modulation of Upstream Kinase Cascades

The activation of both AP-1 and NF-κB is controlled by complex upstream kinase cascades. The available data on AP-1/NF-κB activation inhibitor 1 does not specify its direct targets within these cascades, but its action can be understood in the context of how these pathways are regulated.

Impact on Mitogen-Activated Protein Kinase (MAPK) Pathways (JNK, ERK, p38)

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 pathways, are central to the activation of AP-1. researchgate.net These kinases are activated by a variety of extracellular stimuli and, in turn, phosphorylate and activate components of the AP-1 complex, such as c-Jun and c-Fos, leading to enhanced transcriptional activity. researchgate.net While direct evidence of AP-1/NF-κB activation inhibitor 1's effect on the phosphorylation of JNK, ERK, and p38 is not detailed in the available literature, its inhibition of AP-1 mediated transcription suggests an interaction with this signaling network, though the exact point of intervention remains to be identified.

Influence on IκB Kinase (IKK) Complex Activity

The IκB Kinase (IKK) complex is the central regulator of the canonical NF-κB pathway. nih.govnih.gov Activation of the IKK complex, which consists of the catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO (NF-κB essential modulator), is a critical step leading to the phosphorylation and subsequent degradation of IκB proteins. nih.gov This allows NF-κB to translocate to the nucleus and activate gene transcription. nih.govnih.gov Although direct biochemical assays on the effect of AP-1/NF-κB activation inhibitor 1 on IKK complex activity are not publicly available, its potent inhibition of NF-κB-dependent transcription strongly implies that it interferes with this pathway. The interference could occur at the level of the IKK complex itself or at a downstream step, such as the binding of NF-κB to DNA, as suggested by computational models. rsc.org

Research Findings on AP-1/NF-κB Activation Inhibitor 1

ParameterFindingReference
Inhibition of AP-1 Mediated Transcription IC50 = 1 μM nih.govrsc.orgmedchemexpress.com
Inhibition of NF-κB Mediated Transcription IC50 = 1 μM nih.govrsc.orgmedchemexpress.com
Effect on Basal Transcription Does not block basal transcription driven by the β-actin promoter nih.govrsc.orgmedchemexpress.com
Effect on Cytokine Production Similar inhibitory effect on the production of IL-2 and IL-8 in stimulated cells nih.govmedchemexpress.com

Regulation of Transcription Factor DNA Binding Affinity

AP-1/NF-kappaB activation inhibitor 1 is a potent inhibitor of both AP-1 and NF-κB mediated transcriptional activation, exhibiting an IC50 of 1 μM. medchemexpress.comtargetmol.comnih.gov Notably, its inhibitory action does not extend to the basal transcription driven by the β-actin promoter, suggesting a specific mode of interference with stimulated gene expression. medchemexpress.comtargetmol.comnih.gov This inhibitor has been observed to have a similar suppressive effect on the production of interleukin-2 (IL-2) and interleukin-8 (IL-8) in stimulated cells. medchemexpress.comtargetmol.comnih.gov

While the precise molecular interactions through which this compound modulates the DNA binding affinity of AP-1 and NF-κB are not extensively detailed in publicly available literature, its ability to inhibit transcriptional activation implies a disruption of the process by which these transcription factors bind to their respective DNA consensus sequences. This could occur through various potential mechanisms, such as direct interaction with the DNA-binding domains of the transcription factors, interference with the dimerization of transcription factor subunits, or modulation of upstream signaling events that are crucial for rendering the transcription factors competent for DNA binding.

The cross-talk between the NF-κB and AP-1 signaling pathways is a well-established phenomenon, where the activation of one can influence the activity of the other. nih.govthermofisher.com For instance, the inhibition of NF-κB activity has been shown to lead to a decrease in the expression of c-fos, a key component of the AP-1 complex, thereby reducing AP-1 activity. nih.gov This interplay suggests that the inhibitory effect of a compound on both pathways could be achieved through targeting a common upstream regulator or by primarily inhibiting one pathway, which then consequentially dampens the other.

Comparative Analysis with Other AP-1 and NF-κB Inhibitors

To better understand the action of this compound, it is useful to compare it with other known inhibitors of the AP-1 and NF-κB pathways, which often exhibit distinct mechanisms of action.

AP-1 Inhibitors

A variety of small molecules have been identified that inhibit AP-1 activity through different mechanisms.

InhibitorMechanism of ActionKey Findings
T-5224 A selective inhibitor that specifically targets the DNA binding activity of the c-Fos/c-Jun heterodimer, which constitutes the AP-1 transcription factor. acs.orgnih.govoup.com It does not affect the DNA binding of other transcription factors. oup.comHas been investigated in clinical trials for rheumatoid arthritis. capes.gov.br
Curcumin This natural polyphenol is suggested to directly interact with the AP-1 DNA binding motif. targetmol.comresearchgate.net It has also been shown to reduce the levels of AP-1 factors and their DNA binding, a process that requires proteasome function. nih.govnih.govDemonstrates a broad range of anti-inflammatory and anti-cancer activities. targetmol.comresearchgate.net

NF-κB Inhibitors

Inhibitors of the NF-κB pathway can be broadly categorized based on their point of intervention in the signaling cascade.

InhibitorMechanism of ActionKey Findings
MG132 A proteasome inhibitor that prevents the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.govsignosisinc.com This leads to the suppression of NF-κB activation. signosisinc.comAlso activates the c-Jun N-terminal kinase (JNK1), which can initiate apoptosis. nih.gov
BAY 11-7082 An irreversible inhibitor of IκB-α phosphorylation. By preventing the phosphorylation of IκB-α, it blocks the release and subsequent nuclear translocation of NF-κB.Its exact mechanism is still under investigation, with some studies suggesting it may have other cellular targets.

Cellular and Molecular Consequence of Ap 1/nf Kappab Activation Inhibition

Alterations in Target Gene Expression Profiles

Inhibiting AP-1 and NF-κB directly impacts the transcriptional machinery responsible for producing key proteins involved in multiple biological pathways. This modulation of gene expression is the primary mechanism through which these inhibitors exert their cellular effects.

Cytokine and Chemokine Production Modulation

The expression of many pro-inflammatory cytokines and chemokines is tightly regulated by AP-1 and NF-κB. Inhibition of these factors leads to a significant downregulation of these signaling molecules.

Interleukin-2 (B1167480) (IL-2): The expression of the IL-2 gene is dependent on the activation of NF-κB. nih.gov Specifically, the activation of the T-cell surface receptor CD28, a critical co-stimulatory signal for T-cell activation, initiates a signaling cascade that leads to NF-κB activation, which is required for IL-2 production. nih.gov Therefore, inhibitors of NF-κB can block this pathway, leading to reduced IL-2 expression.

Interleukin-8 (IL-8): The IL-8 promoter contains binding sites for both NF-κB and AP-1, and the activation of both transcription factors is essential for its expression in various cell types, including lung epithelial cells and endothelial cells. mdpi.comwikipedia.orgresearchgate.net Studies have demonstrated that inhibiting NF-κB and AP-1, for instance through the use of specific inhibitors like pyrrolidine (B122466) dithiocarbamate (B8719985) (PDTC), can significantly block the induced expression of IL-8. capes.gov.br This inhibition occurs at the transcriptional level, preventing the synthesis of new IL-8 mRNA. wikipedia.org

Monocyte Chemoattractant Protein-1 (MCP-1): The production of MCP-1 (also known as CCL2) is also transcriptionally regulated by NF-κB and AP-1. In human airway smooth muscle cells, endothelin-1 (B181129) induces MCP-1 expression by promoting the binding of the AP-1 subunit c-Jun and the NF-κB subunit p65 to the MCP-1 promoter. nih.gov Similarly, in rat dorsal spinal cord astrocytes, lipopolysaccharide (LPS)-induced expression of MCP-1 requires the activation of both NF-κB and AP-1. nih.gov Inhibition of these pathways has been shown to suppress MCP-1 production. nih.govcapes.gov.br

CXCL1: The expression of the chemokine CXCL1 is induced by inflammatory stimuli through the activation of NF-κB. mdpi.com In rat dorsal spinal cord astrocytes, LPS-induced CXCL1 expression was significantly blocked by inhibitors of both NF-κB (PDTC) and AP-1 (SR11302). nih.gov This suggests a cooperative role for both transcription factors in regulating CXCL1 gene expression in response to inflammatory signals.

Target GeneKey Transcription Factor(s)Effect of InhibitionCellular Context Example
Interleukin-2 (IL-2)NF-κBReduced ExpressionT-lymphocytes nih.gov
Interleukin-8 (IL-8)NF-κB, AP-1Reduced ExpressionLung epithelial cells, Endothelial cells mdpi.comwikipedia.orgresearchgate.net
Monocyte Chemoattractant Protein-1 (MCP-1)NF-κB, AP-1Reduced ExpressionAirway smooth muscle cells, Astrocytes nih.govnih.gov
CXCL1NF-κB, AP-1Reduced ExpressionAstrocytes nih.gov
Tumor Necrosis Factor-alpha (TNF-α) TargetsNF-κB, AP-1Reduced expression of downstream inflammatory genesRheumatoid synoviocytes

Regulation of Genes Associated with Cellular Proliferation and Apoptosis

AP-1 and NF-κB are pivotal in controlling the expression of genes that determine a cell's fate, whether it proliferates or undergoes programmed cell death (apoptosis).

Vascular Endothelial Growth Factor (VEGF): VEGF is a potent angiogenic factor crucial for tumor growth. Its expression is regulated by a complex interplay of transcription factors, including AP-1 and NF-κB. While the VEGF promoter contains AP-1 binding sites, NF-κB can indirectly regulate VEGF expression by modulating the activity of AP-1 components. For example, NF-κB can induce the expression of JunB, an AP-1 subunit, which then participates in the transcriptional activation of the VEGF gene. Consequently, inhibiting NF-κB can lead to the downregulation of VEGF mRNA, as observed in breast cancer cells, thereby potentially preventing angiogenesis.

Impact on Genes Involved in Immune Response and Inflammation

The roles of AP-1 and NF-κB are central to the innate and adaptive immune systems, controlling the expression of a vast network of genes that mediate inflammatory responses. Inhibition of these factors can suppress the expression of multiple inflammatory genes, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), in macrophages. This suppression occurs because the promoters of these genes are often under the direct transcriptional control of NF-κB and AP-1. In Drosophila, AP-1 and the transcription factor STAT act as major inhibitors that dampen NF-κB-mediated transcriptional activation during the innate immune response, highlighting a conserved regulatory balance. nih.gov This demonstrates that the inhibition of AP-1/NF-κB signaling is a powerful mechanism for attenuating macrophage-mediated inflammatory events and broadly suppressing pro-inflammatory gene expression.

Modulation of Genes Encoding Extracellular Matrix-Remodeling Enzymes

The integrity of the extracellular matrix (ECM) is crucial for tissue structure and function. Enzymes that remodel the ECM, particularly Matrix Metalloproteinases (MMPs), are implicated in both normal physiological processes and diseases.

Matrix Metalloproteinases (MMPs): The expression of several MMPs, including MMP-1, MMP-3, and MMP-9, is upregulated by inflammatory cytokines, a process that requires NF-κB activity. The promoter region of the MMP-9 gene contains binding sites for both NF-κB and AP-1, and the activation of both is essential for its expression. Similarly, an NF-κB-like element is present in the MMP-1 promoter. Studies using adenovirus-mediated overexpression of the NF-κB inhibitor, IκBα, have shown that blocking NF-κB activity almost completely inhibits the cytokine-induced expression of MMP-1, MMP-3, and MMP-9 in vascular smooth muscle cells. This indicates that NF-κB is a critical regulator of these ECM-degrading enzymes.

Effects on Cellular Biological Processes

By altering gene expression profiles, AP-1/NF-κB activation inhibitors profoundly influence fundamental cellular behaviors, most notably cell proliferation and differentiation.

Regulation of Cell Proliferation and Differentiation

The decision for a cell to divide or to specialize into a specific cell type is governed by complex signaling networks that converge on transcription factors like AP-1 and NF-κB.

Cell Proliferation: AP-1 and NF-κB play a significant role in promoting cell cycle progression. NF-κB can upregulate cyclin D1, a key protein for the G1-S phase transition of the cell cycle. AP-1 is also known to regulate cyclin D1 expression. Inhibition of AP-1 has been shown to block VEGF-induced endothelial cell proliferation. This suggests that targeting these transcription factors can be an effective strategy to halt the proliferation of certain cell types. However, the role can be complex; for instance, the AP-1 component JunB is required for endothelial cell migration but may not affect proliferation.

Cell Differentiation: Both AP-1 and NF-κB are involved in the differentiation pathways of various cell lineages, particularly within the immune system. For example, AP-1, in conjunction with other factors like NFAT, is crucial for T-helper (Th) cell differentiation. The AP-1 component JunB plays a role in regulating the expression of Interleukin-4, a key cytokine for Th2 cell differentiation. Similarly, NF-κB signaling is essential for the differentiation of multiple immune cells, including B cells and osteoclasts, and also influences Th17 differentiation. Therefore, inhibiting these pathways can significantly alter the developmental trajectory and functional specialization of these cells.

Biological ProcessKey Target Genes/MechanismsConsequence of AP-1/NF-κB InhibitionSupporting Findings
Cell ProliferationCyclin D1, VEGFInhibition of cell cycle progression and proliferationNF-κB promotes the cell cycle by upregulating cyclin D1. AP-1 inhibition blocks VEGF-induced endothelial cell proliferation.
Cell DifferentiationIL-4, Lineage-specific genesAltered differentiation of immune cells (e.g., T-cells, B-cells)AP-1 (JunB) regulates IL-4 for Th2 differentiation. NF-κB is critical for B-cell and Th17 differentiation.

Influence on Apoptosis and Cell Survival Pathways

The balance between cell survival and apoptosis is tightly regulated, and its disruption is a hallmark of many diseases, including cancer. Both AP-1 and NF-κB are pivotal players in this regulatory network.

NF-κB is widely recognized as a key promoter of cell survival. Its activation often leads to the transcription of anti-apoptotic genes, such as those from the Bcl-2 family and inhibitors of apoptosis proteins (IAPs). mpg.de This pro-survival role means that cancer cells can exploit NF-κB activation to resist apoptosis induced by therapeutic agents. mpg.de Consequently, the inhibition of NF-κB can sensitize cancer cells to programmed cell death. For instance, in prostate cancer models, inhibiting NF-κB signaling has been shown to partially sensitize resistant cells to the pro-apoptotic effects of cytokines like TNFα and TRAIL. nih.gov

The role of AP-1 in apoptosis is more complex and context-dependent. Certain components of the AP-1 complex, such as c-Jun, can be pro-apoptotic. mdpi.comnih.gov Activation of c-Jun N-terminal kinase (JNK) and subsequent c-Jun activation can promote cell death in response to cellular stress. mdpi.com In some cancer models, activation of AP-1 is necessary for the induction of apoptosis. nih.gov

The simultaneous inhibition of NF-κB and activation of AP-1 has been shown to have a synergistic effect on promoting apoptosis in resistant cancer cells. nih.gov This suggests that a dual-pronged approach, modulating both pathways, could be a more effective strategy to overcome resistance to pro-apoptotic therapies. The interplay between these two pathways is crucial; for example, sustained AP-1 activation in the absence of NF-κB signaling has been suggested as a critical determinant in the outcome of CD40 engagement, which can include apoptosis.

Dual inhibitors of AP-1 and NF-κB, such as SP100030, have been developed and show potent inhibition of gene expression induced by various stimuli. nih.gov Another compound, referred to as AP-1/NF-κB activation inhibitor 1, has demonstrated potent inhibitory activity on the transcriptional activation mediated by both AP-1 and NF-κB, with an IC50 of 1 μM. nih.gov

Table 1: Effects of AP-1 and NF-κB Inhibition on Apoptosis-Related Factors

Target PathwayConsequence of InhibitionKey Mediators AffectedObserved OutcomeSupporting Findings
NF-κBIncreased ApoptosisDownregulation of anti-apoptotic proteins (e.g., Bcl-2 family, IAPs)Sensitization of cancer cells to pro-apoptotic stimuli (e.g., TNFα, TRAIL)Partial sensitization of resistant prostate cancer cells to apoptosis. nih.gov
AP-1 (c-Jun)Context-dependent; can be pro-apoptoticActivation of pro-apoptotic genesCan contribute to apoptosis inductionInhibition of c-Jun activation can attenuate MPP+-mediated cell death. mdpi.comnih.gov
Dual AP-1/NF-κB InhibitionPotentiated ApoptosisCombined effect on pro- and anti-apoptotic gene expressionSignificant enhancement of apoptosis in resistant cancer cellsConcomitant repression of NF-κB and activation of c-Fos/AP-1 significantly enhanced proapoptotic effects. nih.gov

Modulation of Cell Migration and Invasion

The ability of cells to migrate and invade surrounding tissues is fundamental to both physiological processes, like immune responses, and pathological conditions, such as cancer metastasis. AP-1 and NF-κB are deeply implicated in regulating these motile and invasive properties.

AP-1, particularly its components Fra-1 and c-Jun, is often highly expressed in invasive cancers and plays a significant role in enhancing cell migration and proliferation. nih.gov Studies have shown that invasive cancer cells maintain high levels of AP-1 family members even in the absence of growth factors, allowing them to sustain their migratory and proliferative capabilities. nih.gov Inhibition of AP-1 activity can suppress this ability. nih.gov

NF-κB also contributes to cell migration and invasion. The inhibition of NF-κB has been demonstrated to suppress the expression of adhesion molecules like VCAM-1, which in turn reduces cell migration. bohrium.com NF-κB and AP-1 can work in concert to regulate the expression of genes involved in these processes. mdpi.com

Dual inhibitors targeting both AP-1 and NF-κB have shown promise in preclinical models. For example, the dual inhibitor SPC839 has demonstrated inhibitory activity against factors that promote cell migration. nih.gov The compound SP100030 is another example of a dual inhibitor that can affect processes regulated by both transcription factors. nih.gov

Table 2: Impact of AP-1/NF-κB Inhibition on Cell Migration and Invasion

Target PathwayEffect on Migration/InvasionMolecular MechanismsExample Inhibitors
AP-1InhibitionDownregulation of Fra-1 and c-Jun; suppression of growth factor-independent migration. nih.govSR11302 nih.gov
NF-κBInhibitionSuppression of adhesion molecule expression (e.g., VCAM-1). bohrium.comMG132 frontiersin.org
Dual AP-1/NF-κBInhibitionCombined suppression of pro-migratory and pro-invasive gene programs.SP100030 nih.gov, SPC839 nih.gov

Impact on Immune Cell Activation and Function (e.g., T-lymphocyte activation, neutrophil swarming)

The activation and function of immune cells are tightly controlled by a network of signaling pathways, with AP-1 and NF-κB acting as central nodes.

T-lymphocyte Activation: Both AP-1 and NF-κB are indispensable for the activation of T-lymphocytes. Upon T-cell receptor (TCR) engagement, signaling cascades lead to the activation of these transcription factors, which then drive the expression of genes essential for T-cell proliferation, differentiation, and cytokine production, such as Interleukin-2 (IL-2). mdpi.comnih.gov The absence or inhibition of AP-1 can lead to a state of T-cell unresponsiveness known as anergy. aai.org Similarly, NF-κB activation is crucial for T-cell-mediated immune responses. aai.org Therefore, dual inhibition of AP-1 and NF-κB would be expected to have a potent immunosuppressive effect by blunting T-lymphocyte activation and function. Small molecule inhibitors like SP100030 have been shown to possess immunosuppressive activity in vivo by targeting these transcription factors in T-cells. mdpi.com

Neutrophil Swarming: Neutrophil swarming is a coordinated, collective migration of neutrophils to sites of inflammation or infection, a process critical for an effective innate immune response. mpg.de This phenomenon is driven by a complex interplay of chemoattractants and signaling molecules. The production of pro-inflammatory cytokines, which can be influenced by AP-1 and NF-κB, plays a role in this process. For instance, the activation of Toll-like receptors (TLRs) on neutrophils can lead to the production of pro-inflammatory cytokines through AP-1 and NF-κB dependent pathways. nih.gov While the direct impact of a dual AP-1/NF-κB inhibitor on neutrophil swarming is not extensively detailed, the inhibition of these pathways would likely modulate the inflammatory milieu that orchestrates this collective cell behavior. NF-κB p50 has been shown to be required for maximal neutrophil recruitment in response to LPS in the lungs. nih.gov Interestingly, some studies suggest that the JNK/AP-1 signaling pathway may have a limited role in the generation of inflammatory mediators in neutrophils themselves. nih.gov

Influence on Immune Checkpoint Gene Expression

Immune checkpoints are inhibitory pathways that are crucial for maintaining self-tolerance and modulating the duration and amplitude of immune responses. Cancer cells can co-opt these pathways to evade immune destruction. AP-1 and NF-κB have emerged as key regulators of the expression of several immune checkpoint molecules.

PD-L1 Expression: Programmed death-ligand 1 (PD-L1) is a major immune checkpoint protein whose expression on tumor cells can inhibit the function of anti-tumor T-cells. Both AP-1 and NF-κB can directly regulate the transcription of the PD-L1 gene (CD274). aai.org The promoter region of the PD-L1 gene contains binding sites for both NF-κB and AP-1. In various cancers, the activation of oncogenic pathways or inflammatory signals from the tumor microenvironment, such as those mediated by TNFα, can drive PD-L1 expression through these transcription factors. Consequently, inhibiting AP-1 and NF-κB can lead to the downregulation of PD-L1 expression on cancer cells, potentially rendering them more susceptible to immune attack.

CTLA-4 Signaling: Cytotoxic T-Lymphocyte Associated Protein 4 (CTLA-4) is another critical inhibitory receptor expressed on T-cells. While the regulation of CTLA-4 expression itself is complex, the signaling downstream of CTLA-4 engagement involves the suppression of T-cell activation pathways. This includes the dampening of signals that lead to the activation of NF-κB and AP-1. Therefore, while not a direct transcriptional target in the same way as PD-L1, the activity of the AP-1 and NF-κB pathways is intrinsically linked to the functional consequences of CTLA-4-mediated immune suppression.

Table 3: Regulation of Immune Checkpoint Genes by AP-1 and NF-κB

Immune CheckpointRole of AP-1Role of NF-κBConsequence of Inhibition
PD-L1Directly binds to the PD-L1 promoter to enhance expression. aai.orgDirectly binds to the PD-L1 promoter to enhance expression.Downregulation of PD-L1 expression on tumor cells.
CTLA-4CTLA-4 signaling suppresses AP-1 activity in T-cells.CTLA-4 signaling suppresses NF-κB activity in T-cells.May enhance T-cell activation by preventing the suppression of these pathways.

Preclinical Investigations of Ap 1/nf Kappab Activation Inhibitor 1

In Vitro Studies in Cultured Cell Lines

In vitro studies using cultured cell lines are fundamental for the initial characterization of potential therapeutic agents, allowing for the detailed examination of their mechanisms of action at a cellular and molecular level.

Immortalized human cell lines serve as crucial, reproducible models for studying the effects of AP-1/NF-κB inhibitors.

Jurkat T-cells: This human T-lymphocyte cell line is extensively used to study T-cell signaling and activation, processes in which AP-1 and NF-κB are central. oncotarget.com High-throughput screening assays using stably transfected Jurkat T-cells have been instrumental in identifying novel small molecule inhibitors of AP-1 and NF-κB transcriptional activation. medchemexpress.com For instance, these cells were used to identify an inhibitor with an IC₅₀ of 1 μM that suppressed the production of interleukin-2 (B1167480) (IL-2) and interleukin-8 (IL-8). medchemexpress.comfrontiersin.org Further studies have utilized Jurkat cells to develop triple parameter reporters that simultaneously measure NF-κB, NFAT, and AP-1 activity, providing a sophisticated tool to dissect the effects of inhibitors on these distinct pathways. Research in this cell line has demonstrated that while some stimuli like Phorbol myristate acetate (B1210297) (PMA) primarily induce AP-1, others like heat-killed E. coli predominantly activate NF-κB, highlighting the differential regulation that can be targeted by specific inhibitors. Novel quinazoline (B50416) analogues have also been evaluated in Jurkat cells for their ability to inhibit AP-1 and NF-κB mediated transcriptional activation.

Pancreatic Tumor Cells: Pancreatic ductal adenocarcinoma (PDAC) is characterized by the persistent activation of transcription factors, including AP-1 and NF-κB. nih.gov Studies have detected high constitutive AP-1 DNA-binding activities in all pancreatic cancer cell lines examined. This makes them a key model for testing inhibitors. Research has shown that inhibiting NF-κB activity in pancreatic tumor cells can suppress tumorigenesis and downregulate the expression of vascular endothelial growth factor (VEGF). In human PDAC cell lines such as AsPc1 and Colo357, treatment with an IL-1 receptor (IL-1R) antagonist, which abrogates NF-κB activation, led to a significant decrease in cell proliferation, migration, and invasion. This underscores the therapeutic potential of targeting the NF-κB pathway in pancreatic cancer.

Neuroblastoma Cell Lines: The S-type human neuroblastoma cell line SH-EP1 has been used as a model to investigate the role of AP-1 and NF-κB in neurotoxicity. nih.gov In this model, the neurotoxin MPP+ was shown to activate both JNK/c-Jun (an AP-1 component) and NF-κB. Inhibition of c-Jun activation was found to significantly reduce MPP+-mediated cell death, suggesting that targeting the AP-1 pathway could be a neuroprotective strategy. nih.gov

Table 1: Summary of In Vitro Findings in Immortalized Human Cell Lines

Cell LineKey Transcription Factor(s)Model System/StimulusObserved Effects of InhibitionReference
Jurkat T-cellsAP-1, NF-κBPMA / E. coli StimulationInhibition of IL-2 and IL-8 production; differential pathway inhibition. medchemexpress.comfrontiersin.org
Pancreatic Tumor Cells (e.g., AsPc1, Colo357)AP-1, NF-κBConstitutive Activation / IL-1R StimulationDecreased proliferation, migration, and invasion; reduced VEGF expression.
Neuroblastoma (SH-EP1)AP-1 (c-Jun), NF-κBMPP+ Induced NeurotoxicityAttenuation of MPP+-mediated cell death. nih.gov

Primary cell cultures provide models that more closely resemble the in vivo physiological state.

Mouse Isolated Acinar Cells: Pancreatic acinar cells are central to the initiation of pancreatitis. Studies using isolated rat pancreatic acinar cells have shown that the cholecystokinin (B1591339) analogue cerulein, which induces pancreatitis-like events, stimulates IL-8 expression through the activation of both NF-κB and AP-1. Transfection with mutant genes for c-jun (an AP-1 component) or IκBα (an NF-κB inhibitor) successfully inhibited this inflammatory response. Furthermore, in mouse models of acute pancreatitis, NF-κB activation within acinar cells is recognized as a critical early event, and its inhibition can alleviate the severity of pancreatic injury.

Rat Dorsal Spinal Cord Astrocytes: Astrocytes are implicated in neuroinflammatory processes within the central nervous system. In cultured rat dorsal spinal cord astrocytes, lipopolysaccharide (LPS) stimulation evokes a TLR4-dependent signaling cascade that results in the activation of both NF-κB and AP-1. This activation is required for the subsequent expression of inflammatory mediators like MCP-1 and CXCL1. The use of specific NF-κB and AP-1 inhibitors in this model confirmed that both transcription factors are essential for the production of these pro-inflammatory chemokines.

RAW 264.7 Macrophages: The murine macrophage cell line RAW 264.7 is a standard model for studying inflammatory responses. In these cells, nitric oxide (NO) donors have been shown to activate both NF-κB and AP-1, which in turn leads to the expression of cyclooxygenase-2 (Cox-2) and protects the cells from apoptosis. Various inhibitors have been tested in this cell line. For example, a compound known as AP736 was found to potently inhibit the production of NO and prostaglandin (B15479496) E2 (PGE2) in LPS-treated RAW 264.7 cells by targeting both the NF-κB and AP-1 pathways. Similarly, R-flurbiprofen was shown to inhibit LPS-induced NF-kB DNA binding activity and the nuclear translocation of the p65 subunit in these cells.

A critical aspect of preclinical investigation is determining the potency and specificity of inhibitor compounds.

Inhibitory Potency (IC₅₀): Cellular assays are used to quantify the concentration of a compound required to inhibit a biological process by 50% (IC₅₀). A compound designated "AP-1/NF-κB activation inhibitor 1" was reported to be a potent inhibitor of AP-1 and NF-κB mediated transcriptional activation with an IC₅₀ value of 1 μM. frontiersin.org Other identified inhibitors show even greater potency; for example, the dual inhibitor SP100030 has an IC₅₀ of 0.05 μM, and another compound, 48, has IC₅₀ values of 0.2 μM for NF-κB and 0.5 μM for AP-1. nih.govmedchemexpress.com

Specificity: Ideal inhibitors should selectively target the intended pathway without affecting other cellular functions. The "AP-1/NF-κB activation inhibitor 1" was noted for not blocking basal transcription driven by the β-actin promoter, indicating a degree of specificity for stimulus-induced activation. frontiersin.org Some compounds exhibit differential activity. For instance, the inhibitor SP100030, at a dose of 1 mg/kg in rats, acts as an effective inhibitor of AP-1, while the NF-κB transcription factor is not affected, demonstrating pathway-specific inhibition is achievable. medchemexpress.com Research has also uncovered mechanisms of cross-regulation, where the inhibition of NF-κB can lead to a downstream reduction in AP-1 activity. This occurs because NF-κB controls the expression of elk-1, a factor required for the expression of the AP-1 component c-fos. This highlights the intricate relationship between these pathways and the importance of understanding the precise molecular targets of any given inhibitor.

In Vivo Animal Model Studies

Following promising in vitro results, inhibitors are advanced to in vivo studies using animal models that mimic human diseases.

Animal models of inflammation are crucial for evaluating the systemic anti-inflammatory efficacy of AP-1/NF-κB inhibitors.

Adjuvant-Induced Arthritis in Rats: This model is a well-established system for studying rheumatoid arthritis. Novel orally active quinazoline analogues, developed as inhibitors of AP-1 and NF-κB, demonstrated significant activity in this model, reducing swelling in the non-injected foot by 65%. Another specific AP-1 inhibitor, T-5224, has been shown to prevent joint destruction and pannus formation in a similar model of collagen-induced arthritis in rats. medchemexpress.com

Zymosan-Induced Paw Inflammation in Rats: Zymosan, a component of yeast cell walls, induces an acute inflammatory response when injected into the paw. This model has been used to demonstrate the in vivo efficacy of NF-κB pathway inhibitors. The non-steroidal anti-inflammatory drug (NSAID) isomer R-flurbiprofen, which inhibits NF-κB but not cyclooxygenase, showed anti-inflammatory activity comparable to dexamethasone (B1670325) in this model. Similarly, the selective Syk inhibitor BAY61-3606 was found to reverse zymosan-induced inflammation and hypotension in rats, an effect associated with the inhibition of NF-κB transactivation. frontiersin.org

Given the role of AP-1 and NF-κB in tumorigenesis, animal models of cancer are essential for testing the anti-neoplastic potential of inhibitors. nih.gov

Tumor-Bearing Rat Models: The Yoshida AH-130 ascites hepatoma rat model has been used to evaluate dual AP-1/NF-κB inhibitors. Daily treatment of tumor-bearing rats with the inhibitors SP100030 and SP100207 resulted in a clear inhibition of tumor growth. Furthermore, in this same cachectic tumor model, SP100030 was shown to ameliorate the effects of cancer-associated muscle wasting.

Xenograft Mouse Models: These models, which involve implanting human tumor cells into immunodeficient mice, are widely used in cancer research. In an orthotopic nude mouse model of pancreatic cancer, the IL-1R antagonist anakinra, which functions by inhibiting NF-κB activity, significantly reduced tumor burden when combined with the chemotherapeutic agent gemcitabine. The therapeutic potential of targeting AP-1 has also been demonstrated in xenograft mouse models, where an adenovirus expressing a dominant-negative mutant of c-Jun (TAM67) was shown to reduce tumor volume.

Table 2: Summary of In Vivo Findings in Animal Models

Model TypeSpecific ModelInhibitor/StrategyKey FindingsReference
Inflammatory DisorderAdjuvant-Induced Arthritis (Rat)Quinazoline analogues; T-5224Reduced paw swelling; prevented joint destruction. medchemexpress.com
Inflammatory DisorderZymosan-Induced Paw Inflammation (Rat)R-flurbiprofen; BAY61-3606Reduced paw inflammation and edema. frontiersin.org
Experimental CancerYoshida AH-130 Hepatoma (Rat)SP100030; SP100207Inhibition of tumor growth; amelioration of cachexia.
Experimental CancerPancreatic Cancer Xenograft (Mouse)Anakinra (IL-1RA)Reduced tumor burden in combination with gemcitabine.
Experimental CancerXenograft (Mouse)TAM67 (dominant-negative c-Jun)Reduced tumor volume.

Investigations in Models of Organ Injury and Fibrosis

The efficacy of T-5224 has been evaluated in several preclinical models of organ injury and fibrosis, demonstrating its potential to mitigate tissue damage and the fibrotic process.

In a lethal lipopolysaccharide (LPS)-induced acute kidney injury (AKI) model in mice, treatment with T-5224 resulted in improved survival rates. nih.gov This was associated with a reduction in serum levels of key inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and high mobility group box-1 (HMGB-1). nih.gov Furthermore, T-5224 treatment attenuated the pathological changes in the kidney, as evidenced by decreased serum blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) concentrations. nih.gov Interestingly, the treatment also led to an increase in the anti-inflammatory cytokine interleukin-10 (IL-10), suggesting a dual mechanism of reducing pro-inflammatory signals and enhancing anti-inflammatory responses. nih.gov

Studies have also highlighted the role of T-5224 in mitigating liver injury. In a mouse model of LPS-induced liver injury, T-5224 demonstrated protective effects. nih.gov The development of fibrosis is a common endpoint for many organ diseases, and research indicates that flawed preclinical models have historically hindered the translation of potential therapies. nih.gov

In the context of postoperative adhesions, which are a form of fibrosis, a T-5224-hydrogel formulation was tested in both murine and porcine models. nih.gov This sustained-release system was found to be effective in preventing the formation of adhesions following abdominal surgery. nih.gov The treatment not only minimized the quantity of adhesions but also reduced the fibrosis at an ultrastructural level. nih.gov Single-cell transcriptomic analysis of adhesion-derived fibroblasts treated with the T-5224-hydrogel showed diminished signaling of the transcription factor JUN and its associated pathways. nih.gov

Table 1: Summary of T-5224 Effects in Organ Injury and Fibrosis Models

Model Key Findings Reference
LPS-induced Acute Kidney Injury (Mouse) Decreased serum TNF-α and HMGB-1; Decreased serum BUN and creatinine; Increased serum IL-10; Improved survival. nih.gov
Postoperative Abdominal Adhesions (Murine & Porcine) Minimized adhesion quantity; Diminished adhesion fibrosis at an ultrastructural level; Reduced JUN pathway signaling in fibroblasts. nih.gov
Oral Cancer Model (Animal) Inhibited lymph node metastasis; Reduced expression of MMP-2 and MMP-9. nih.gov

Exploration in Neurodegenerative Disease Models (e.g., MPP+-induced neurotoxicity)

The potential of AP-1/NF-κB inhibition in neurodegenerative diseases has been explored, particularly in models of Parkinson's disease. nih.govnih.gov Neuroinflammation is a critical component in the pathophysiology of neurodegenerative conditions like Parkinson's and Alzheimer's disease. nih.govnih.gov The neurotoxin 1-methyl-4-phenylpyridinium (MPP+), an active metabolite of MPTP, is commonly used to create experimental models of Parkinson's disease by inducing selective damage to dopaminergic neurons. nih.gov

In cellular models using SH-SY5Y neuroblastoma cells, MPP+ is known to induce neurotoxicity through mechanisms involving oxidative stress and apoptosis. nih.govnih.gov Studies have shown that MPP+ can decrease the phosphorylation of key survival signaling proteins like Akt and glycogen (B147801) synthase kinase 3 beta (GSK3β), leading to increased neuronal death. nih.gov

While direct studies of T-5224 in MPP+-induced neurotoxicity models are not extensively detailed in the provided results, the known downstream effects of AP-1 and NF-κB activation are central to the inflammatory cascade in these models. frontiersin.orgmdpi.com For instance, the activation of microglia and the subsequent release of pro-inflammatory cytokines like TNF-α and IL-1β are hallmarks of neuroinflammation in Parkinson's disease models. nih.govfrontiersin.org The NF-κB pathway is a key driver of this inflammatory response. frontiersin.org Given that T-5224 inhibits NF-κB activation, it is plausible that it could mitigate the neuroinflammatory processes triggered by toxins like MPP+.

Table 2: Key Pathological Events in MPP+ Neurotoxicity Models

Pathological Event Description Reference
Oxidative Stress Increased production of reactive oxygen species (ROS). nih.govnih.gov
Apoptosis Programmed cell death of neurons. nih.gov
Dephosphorylation of Survival Proteins Decreased phosphorylation of Akt and GSK3β. nih.gov
Microglial Activation Activation of the brain's resident immune cells. nih.gov
Pro-inflammatory Cytokine Release Increased levels of TNF-α, IL-1β, and IL-6. nih.govnih.gov

Assessment of Pharmacodynamic Biomarkers in Preclinical Models

The evaluation of pharmacodynamic (PD) biomarkers is crucial in preclinical drug development to confirm target engagement and understand the biological effects of a therapeutic agent. nih.govresearchgate.net For an AP-1/NF-κB inhibitor like T-5224, PD biomarkers would ideally reflect the modulation of these transcription factors and their downstream targets.

In preclinical studies, a key PD biomarker for T-5224 is the reduction of inflammatory cytokines and chemokines that are transcriptionally regulated by AP-1 and NF-κB. As seen in the LPS-induced AKI model, serum levels of TNF-α and HMGB-1 were significantly decreased following T-5224 treatment, serving as direct in vivo evidence of the drug's activity. nih.gov Conversely, the increase in the anti-inflammatory cytokine IL-10 also acts as a significant PD biomarker. nih.gov

In the context of cancer models, T-5224 has been shown to inhibit the expression and activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. nih.gov These enzymes are involved in tissue remodeling, invasion, and metastasis, and their genes are targets of AP-1. Therefore, measuring the activity or expression of MMP-2 and MMP-9 in tumor tissues or relevant biological fluids can serve as a PD biomarker for T-5224's anti-metastatic effects. nih.gov

The "pharmacological audit trail" links these biomarkers to the therapeutic effects, providing proof of concept for target modulation and informing dose selection for clinical evaluation. nih.gov In the case of T-5224, the modulation of these biomarkers in preclinical models provides a strong rationale for its further development.

Table 3: Potential Pharmacodynamic Biomarkers for T-5224

Biomarker Category Specific Biomarker Effect of T-5224 Relevant Model Reference
Inflammatory Cytokines TNF-α Decrease LPS-induced Acute Kidney Injury nih.gov
IL-10 Increase LPS-induced Acute Kidney Injury nih.gov
Damage-Associated Molecular Patterns HMGB-1 Decrease LPS-induced Acute Kidney Injury nih.gov
Matrix Metalloproteinases MMP-2, MMP-9 Decrease (activity & expression) Oral Cancer Model nih.gov
Transcription Factors JUN signaling Decrease Postoperative Adhesions nih.gov

Academic Research Methodologies for Studying Ap 1/nf Kappab Activation Inhibitor 1

Biochemical Assays for Transcription Factor Activity

Biochemical assays are fundamental for quantifying the direct inhibitory effect of a compound on the activity of transcription factors. These methods focus on key events in the activation cascade, namely the transcription of target genes and the physical binding of the transcription factor to DNA.

Reporter gene assays are a cornerstone for quantifying the transcriptional activity of pathways like AP-1 and NF-κB in a cellular context. In this system, cells are engineered to contain a plasmid where the luciferase reporter gene is under the control of a promoter with multiple binding sites (response elements) for either AP-1 or NF-κB. When these transcription factors are active, they bind to the response elements and drive the expression of the luciferase enzyme. The amount of light produced by the enzyme upon addition of a substrate is directly proportional to the transcription factor's activity.

To study AP-1/NF-kappaB activation inhibitor 1, researchers would typically pre-treat the engineered cells with varying concentrations of the inhibitor before stimulating the AP-1 or NF-κB pathway. Stimulation can be achieved using agents like Phorbol 12-myristate 13-acetate (PMA) for the AP-1 pathway or Tumor Necrosis Factor-alpha (TNF-α) for the NF-κB pathway. A successful inhibitor will cause a dose-dependent decrease in the luminescence signal, indicating reduced transcriptional activity. These assays are crucial for determining key pharmacological parameters, such as the half-maximal inhibitory concentration (IC50), which for this compound is reported to be 1 µM.

Table 1: Example Data from a Luciferase Reporter Assay for NF-κB Activity This table illustrates the expected dose-dependent inhibitory effect of this compound on TNF-α-induced NF-κB transcriptional activity.

Inhibitor Concentration (µM)Stimulant (TNF-α)Relative Luciferase Units (RLU)% Inhibition
0 (Vehicle Control)-105N/A
0 (Vehicle Control)+12,5000%
0.1+10,25018%
1.0+6,30049.6%
10.0+1,15090.8%
100.0+25098.0%

The Electrophoretic Mobility Shift Assay (EMSA), or gel shift assay, is a technique used to detect protein-DNA interactions. It is invaluable for determining if an inhibitor, like this compound, prevents the physical binding of AP-1 or NF-κB to their specific DNA consensus sequences.

In this assay, nuclear proteins are extracted from cells that have been treated with the inhibitor and then stimulated to activate the transcription factors. These extracts are incubated with a short, radioactively or fluorescently labeled DNA probe containing the specific binding site for either AP-1 or NF-κB. The protein-DNA mixtures are then separated on a non-denaturing polyacrylamide gel. A DNA probe bound by a transcription factor will migrate more slowly through the gel than a free, unbound probe, resulting in a "shifted" band. Treatment with an effective inhibitor would lead to a reduction or complete disappearance of this shifted band, providing direct evidence that the inhibitor interferes with the DNA-binding ability of the transcription factor.

Table 2: Summary of Expected EMSA Results This table outlines the anticipated outcomes from an EMSA experiment designed to test the efficacy of this compound.

ConditionExpected ObservationInterpretation
Unstimulated Cells (Negative Control)Faint or no shifted band.AP-1/NF-κB are inactive and not bound to DNA.
Stimulated Cells (Positive Control)Strong, dark shifted band.AP-1/NF-κB are activated and bound to the DNA probe.
Stimulated Cells + InhibitorReduced intensity or absence of the shifted band.The inhibitor prevents the binding of AP-1/NF-κB to their DNA target sequence.
Stimulated Cells + Inhibitor + Unlabeled Probe (Competition)Absence of the shifted band.Confirms the specificity of the protein-DNA interaction.

Molecular and Cellular Biology Techniques

While biochemical assays confirm direct effects on transcription factor activity, molecular and cellular biology techniques are employed to explore the broader physiological consequences of this inhibition within the cell.

AP-1 and NF-κB regulate the transcription of a wide array of genes, particularly those involved in inflammation and immune responses, such as interleukins (IL-2, IL-6, IL-8) and TNF-α. Quantitative Reverse Transcription PCR (qRT-PCR) is a targeted approach to measure how an inhibitor affects the messenger RNA (mRNA) levels of these specific downstream genes. Researchers would treat cells with this compound, stimulate the relevant pathway, and then extract the total RNA. By converting RNA to complementary DNA (cDNA) and performing PCR with gene-specific primers, one can accurately quantify the change in gene expression. A potent inhibitor is expected to significantly reduce the induction of these target genes.

For a more global view, RNA Sequencing (RNA-Seq) can be utilized. This powerful technique provides a comprehensive snapshot of the entire transcriptome, allowing scientists to identify all genes whose expression is altered by the inhibitor, potentially revealing novel pathways regulated by AP-1 and NF-κB.

Table 3: Illustrative qRT-PCR Data for NF-κB Target Gene Expression This table shows hypothetical results for the expression of the inflammatory gene IL-6 in cells treated with the inhibitor and stimulated with TNF-α.

Treatment ConditionTarget GeneFold Change in mRNA Expression (vs. Unstimulated)
UnstimulatedIL-61.0
TNF-α StimulatedIL-6150.0
TNF-α Stimulated + Inhibitor (1 µM)IL-612.5

Western blotting is used to detect and quantify specific proteins from cell lysates. This technique is critical for examining the status of proteins within the AP-1 and NF-κB signaling cascades. For the NF-κB pathway, an inhibitor's effect can be assessed by monitoring the phosphorylation and subsequent degradation of the inhibitor of κB alpha (IκBα). In its resting state, NF-κB is held in the cytoplasm by IκBα. Upon stimulation, IκBα is phosphorylated and degraded, releasing NF-κB. A Western blot using antibodies specific to phosphorylated IκBα can show if the inhibitor blocks this key activation step. Similarly, for the AP-1 pathway, the phosphorylation of components like c-Jun can be assessed.

Immunofluorescence involves using fluorescently labeled antibodies to visualize the location and abundance of specific proteins within intact cells via microscopy. This method can corroborate Western blot findings by providing a visual representation of protein levels and their activation state (e.g., by using phospho-specific antibodies) within the cellular architecture.

A key event in NF-κB activation is its translocation from the cytoplasm to the nucleus, where it can access and regulate its target genes. The subcellular localization of NF-κB subunits, such as p65, is therefore a direct indicator of pathway activation. This movement can be studied using two primary methods. The first is biochemical fractionation, where the cytoplasmic and nuclear components of the cell are separated before performing a Western blot for the p65 subunit. In inhibited cells, the p65 signal would be expected to remain predominantly in the cytoplasmic fraction even after stimulation.

The second method is immunofluorescence microscopy. By staining cells with an antibody against p65, researchers can directly visualize its location. In unstimulated or effectively inhibited cells, the fluorescence will appear throughout the cytoplasm. Following stimulation, the fluorescence will concentrate in the nucleus in control cells, but will remain cytoplasmic in cells treated with this compound.

Table 4: Expected Subcellular Localization of NF-κB p65 Subunit This table summarizes the anticipated cellular location of the NF-κB p65 protein under different experimental conditions as determined by immunofluorescence.

ConditionPredominant Location of p65Pathway Status
UnstimulatedCytoplasmInactive
Stimulated (e.g., with TNF-α)NucleusActive
Stimulated + InhibitorCytoplasmInhibited

Advanced Research Techniques

Advanced research methodologies are crucial for elucidating the intricate mechanisms of "this compound" and its analogues. These techniques provide deep insights into the molecular interactions, structural requirements for activity, and the specific roles of signaling pathway components.

Structure-Activity Relationship (SAR) Studies of Analogues and Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance their potency and selectivity. For inhibitors of AP-1 and NF-κB, SAR studies have been instrumental in identifying key chemical features that govern their inhibitory activity.

One area of investigation has focused on quinazoline (B50416) analogues. In a study aimed at developing orally active inhibitors, various derivatives were synthesized and evaluated. This research led to the identification of 1-[2-(2-thienyl)quinazolin-4-ylamino]-3-methyl-3-pyrroline-2,5-dione as a potent inhibitor in an adjuvant-induced arthritis rat model. The SAR analysis of these quinazoline derivatives revealed critical insights into the structural requirements for their in vivo and in vitro activity nih.gov.

Further quantitative structure-activity relationship (QSAR) studies, specifically using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have provided a more detailed understanding. A study on a series of 68 inhibitors identified key structural features necessary for potent inhibition. The CoMSIA model, which incorporated steric, electrostatic, hydrogen-bond donor, and acceptor fields, demonstrated better predictive ability than the CoMFA model, highlighting the importance of hydrogen bonds for the activity of these inhibitors. The analysis suggested that the NH linker at a specific position acts as a crucial hydrogen-bond donor. Conversely, the presence of any group on the phenyl or 2-thienyl ring of a particular substituent was found to decrease inhibitory activity. These findings indicate that further structural modifications on the quinazoline ring, considering steric, electrostatic, and hydrogen-bond acceptor properties, could lead to the design of more potent inhibitors nih.gov.

The table below summarizes key findings from SAR studies on quinazoline-based AP-1/NF-κB inhibitors.

Structural Feature/ModificationImpact on Inhibitory ActivityReference
NH linker at the R(4) positionImportant hydrogen-bond donor, crucial for activity. nih.gov
Substituents on the phenyl or 2-thienyl ring of the R(1) substituentDecreases inhibitory activity. nih.gov
Modifications to the phenyl ring of the quinazoline coreCan influence inhibitory activity based on steric, electrostatic, and hydrogen-bond acceptor properties. nih.gov
1-[2-(2-thienyl)quinazolin-4-ylamino]-3-methyl-3-pyrroline-2,5-dioneShowed significant activity in a rat model of adjuvant-induced arthritis. nih.gov

Computational Approaches for Molecular Interactions (e.g., Molecular Docking)

Computational methods, including molecular docking and 3D-QSAR, are powerful tools for investigating the molecular interactions between inhibitors and their targets. These approaches provide insights into the binding modes and help in the rational design of new, more effective inhibitors.

Molecular docking simulations have been employed to predict the binding interactions between small molecule inhibitors and their protein targets within the AP-1 and NF-κB pathways. For instance, computational analyses can suggest how a compound like mesalazine might bind to and modulate the function of key proteins in inflammatory pathways, thereby influencing downstream signaling related to conditions like ulcerative colitis dovepress.com.

As mentioned previously, 3D-QSAR studies such as CoMFA and CoMSIA have been successfully applied to a series of AP-1 and NF-κB inhibitors. These models provide a three-dimensional representation of the physicochemical properties that are critical for biological activity. The CoMFA model for a set of 68 inhibitors yielded a cross-validated q(2) of 0.594 and a conventional r(2) of 0.968. The CoMSIA model, which also considered hydrogen-bond donor and acceptor fields, showed an even better predictive ability with a q(2) of 0.703 and an r(2) of 0.932. The predictive power of these models was further validated with a test set of 15 compounds, yielding predicted correlation coefficients (r(pred)(2)) of 0.891 for CoMFA and 0.810 for CoMSIA nih.gov. These computational models are invaluable for predicting the activity of novel compounds and for guiding the synthesis of new derivatives with improved inhibitory potential.

The following table presents a comparison of the statistical results from the CoMFA and CoMSIA studies on AP-1/NF-κB inhibitors.

ModelCross-validated q(2)Conventional r(2)Predicted r(pred)(2) (Test Set)Key Fields
CoMFA0.5940.9680.891Steric, Electrostatic
CoMSIA0.7030.9320.810Steric, Electrostatic, H-bond Donor, H-bond Acceptor

Dominant-Negative Construct Expression for Pathway Dissection

The use of dominant-negative constructs is a powerful genetic approach to dissect the specific roles of individual proteins within a signaling cascade. By expressing a mutant form of a protein that interferes with the function of the wild-type protein, researchers can effectively inhibit a specific step in the pathway and observe the consequences.

In the context of the AP-1 and NF-κB pathways, dominant-negative constructs have been used to elucidate the functional relationships between these two transcription factors. For example, studies have utilized a dominant-negative mutant of IκBα (IκBαM) to inhibit NF-κB activity. In pancreatic tumor cells, the expression of IκBαM was shown to decrease the expression of elk-1, a member of the Ternary Complex Factors (TCFs). This, in turn, led to a reduced level of activated Elk-1 protein, which impeded the expression of c-fos. This demonstrates a clear role for NF-κB in regulating c-fos expression and subsequent AP-1 activity nih.gov.

To further investigate the role of Elk-1 in AP-1 activation, a dominant-negative mutant of Elk-1 (ΔElk-1) was employed. The expression of ΔElk-1 was shown to inhibit AP-1-dependent luciferase reporter gene activity, confirming the importance of Elk-1 in this process nih.gov.

Similarly, dominant-negative constructs of AP-1 components, such as TAM67 (derived from c-Jun) and aFos (derived from c-Fos), have been used to demonstrate the requirement of AP-1 activity for the proliferation and migration of certain cancer cells. The expression of these constructs, often fused to a green fluorescent protein (GFP) for visualization, significantly inhibits AP-1 reporter activity researchgate.net.

The table below details the dominant-negative constructs used in the study of AP-1 and NF-κB pathway interactions.

Dominant-Negative ConstructWild-Type ProteinPathway Component TargetedObserved EffectReference
IκBαMIκBαNF-κBInhibition of NF-κB activity, leading to decreased elk-1 and c-fos expression. nih.gov
ΔElk-1Elk-1AP-1 (via TCF)Inhibition of AP-1-dependent reporter gene activity. nih.gov
TAM67c-JunAP-1Inhibition of AP-1 reporter activity; demonstrated the requirement of AP-1 for cancer cell proliferation and migration. researchgate.net
aFosc-FosAP-1Inhibition of AP-1 reporter activity. researchgate.net

Therapeutic Relevance and Future Directions in Preclinical Research

Exploration of Therapeutic Potential in Inflammatory and Autoimmune Disorders

The inhibition of AP-1 and NF-κB presents a compelling strategy for the management of inflammatory and autoimmune diseases due to the central role these transcription factors play in orchestrating the inflammatory response. In preclinical models of rheumatoid arthritis (RA), a chronic autoimmune disease characterized by synovial inflammation and joint destruction, increased DNA binding activity of both AP-1 and NF-κB is observed. tandfonline.comnih.gov Notably, in a murine collagen-induced arthritis (CIA) model, the activation of AP-1 and NF-κB precedes the clinical onset of arthritis and the expression of matrix metalloproteinases, enzymes responsible for cartilage and bone degradation. tandfonline.comnih.gov This suggests that inhibiting these transcription factors could be a proactive therapeutic approach.

In animal models of inflammatory bowel disease (IBD), such as dextran-sulfate-sodium (DSS)-induced colitis and TNBS-induced colitis in rats, novel inhibitors of AP-1 and NF-κB have demonstrated potent anti-inflammatory effects. nih.govnih.gov These inhibitors effectively suppress inflammation, highlighting their potential for treating conditions like ulcerative colitis and Crohn's disease. nih.govnih.govwustl.edu The migration and activation of immune cells at the site of inflammation are regulated by cytokines and chemokines, which are, in turn, controlled by AP-1 and NF-κB. nih.gov Therefore, inhibiting these transcription factors can disrupt the inflammatory cascade at a fundamental level.

The therapeutic potential of targeting AP-1 and NF-κB extends to a broader range of autoimmune diseases, including psoriasis, transplant rejection, and asthma. researchgate.net The coordinated action of these transcription factors is crucial for the production of pro-inflammatory mediators like TNF-α and IL-6. researchgate.net By suppressing the activity of AP-1 and NF-κB, it is possible to reduce the expression of these key inflammatory cytokines and ameliorate disease pathology. researchgate.net

Table 1: Preclinical Models and Findings in Inflammatory and Autoimmune Disorders

Disease Model Key Findings
Murine Collagen-Induced Arthritis (CIA) Increased AP-1 and NF-κB activity precedes clinical arthritis and metalloproteinase gene expression. tandfonline.comnih.gov
Dextran-Sulfate-Sodium (DSS)-Induced Colitis in Rats Novel AP-1 and NF-κB inhibitors demonstrate potent anti-inflammatory effects. nih.gov
TNBS-Induced Colitis in Rats Treatment with AP-1 and NF-κB inhibitors restored the density of colonic endocrine cells to normal levels. nih.gov

Investigation in Oncological Research

The roles of AP-1 and NF-κB in cancer are multifaceted, encompassing tumorigenesis, progression, modulation of the tumor microenvironment, and drug resistance. Targeting these transcription factors represents a strategic approach in oncological research.

Both AP-1 and NF-κB are implicated in the initiation and advancement of various cancers. researchgate.net The Jun and Fos oncogene proteins, major components of the AP-1 complex, are significant regulators of tumor development. researchgate.net Consequently, inhibitors of AP-1 have the potential to block tumor formation, progression, and invasion. researchgate.net NF-κB activation is also a key player in cellular growth and protection from apoptosis, processes that are fundamental to cancer development. nih.govnih.gov

In the context of inflammation-driven colorectal cancer, curcumin, a natural compound known to inhibit both NF-κB and AP-1, has been shown to modulate multiple signaling pathways involved in carcinogenesis. mdpi.com It can inhibit the activation of NF-κB by blocking IκB kinase (IKK) and also suppress AP-1 activity. mdpi.com This dual inhibition leads to the downregulation of pro-inflammatory enzymes and cytokines that contribute to the tumor-promoting inflammatory environment. mdpi.com

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, immune cells, and signaling molecules that actively drives cancer progression. mdpi.com NF-κB and STAT3 signaling pathways, often driven by cytokines like IL-6 within the TME, create a feedback loop that sustains tumor growth and inflammation. mdpi.com The crosstalk between these pathways orchestrates the interactions between malignant cells and the inflammatory TME. mdpi.com

Inhibiting AP-1 and NF-κB can modulate the TME by reducing the production of inflammatory mediators. For instance, curcumin's inhibition of these transcription factors can downregulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6, thereby altering the TME to be less conducive to tumor growth. mdpi.com

A significant challenge in cancer therapy is the development of drug resistance. The NF-κB pathway plays a crucial role in protecting cells from apoptosis induced by chemotherapy and radiation therapy. nih.gov This protective effect can contribute to drug resistance.

Preclinical studies have shown that agents that inhibit the NF-κB pathway can potentiate the effects of conventional cancer treatments. nih.gov By blocking the anti-apoptotic function of NF-κB, these inhibitors can render cancer cells more susceptible to the cytotoxic effects of chemotherapy and radiation.

Relevance in Fibrotic Conditions and Organ Injury Models

The transcription factor AP-1 has been shown to play an important role in a variety of conditions, including pulmonary fibrosis. researchgate.net Fibrosis is characterized by the excessive accumulation of extracellular matrix, leading to organ scarring and dysfunction. The signaling pathways that lead to the activation of AP-1 are often involved in the cellular processes that drive fibrosis. Therefore, inhibitors of AP-1 could potentially be used as a therapeutic approach to prevent or treat fibrotic diseases.

In models of organ injury, the inflammatory response is a critical component of both the initial damage and the subsequent repair processes. Given the central role of NF-κB in regulating inflammation, its inhibition is a logical therapeutic strategy. nih.govnih.gov By dampening the inflammatory cascade, NF-κB inhibitors could potentially reduce the extent of tissue damage and promote a more favorable healing environment.

Strategies for Enhancing Specificity and Reducing Off-Target Effects in Research

A major challenge in the development of AP-1 and NF-κB inhibitors is achieving specificity and minimizing off-target effects. Systemic inhibition of these transcription factors can interfere with their essential homeostatic functions, particularly in the immune system and the liver. mdpi.com

One promising strategy to enhance specificity is the development of cell-type targeted inhibitors. For example, an E-selectin-specific NF-κB inhibitor has been shown to block NF-κB activation and suppress the expression of adhesion molecules in endothelial cells, thereby reducing leukocyte migration to sites of inflammation. mdpi.com This targeted approach aims to deliver the therapeutic agent specifically to the inflamed tissue, thereby reducing systemic exposure and potential side effects.

Another approach involves the use of natural compounds that have shown inhibitory effects on these pathways. For instance, punicalagin, a potent PAR2 antagonist, has been shown to inhibit PAR2-induced phosphorylation of ERK1/2 and NF-κB. mdpi.com Such compounds may offer a more favorable safety profile compared to synthetic inhibitors. Further research into the precise mechanisms of action of these natural products is needed to optimize their therapeutic potential and specificity.

Table 2: Investigational Compounds and their Preclinical Effects

Compound Target/Mechanism Preclinical Model/Finding
Curcumin Inhibits NF-κB and AP-1 activation. mdpi.com Downregulates pro-inflammatory enzymes and cytokines in colorectal cancer cells. mdpi.com
Punicalagin PAR2 antagonist, inhibits PAR2-induced NF-κB phosphorylation. mdpi.com Reduces IL-8 secretion in HaCaT cells. mdpi.com

Development and Characterization of Novel Analogues with Improved Potency and Selectivity

The development of novel analogues of AP-1/NF-kappaB inhibitors is a key area of preclinical research, aimed at enhancing therapeutic potential by improving potency and selectivity. Structure-activity relationship (SAR) studies have been instrumental in identifying chemical scaffolds that can be modified to achieve these goals. High-throughput screening of diverse compound libraries has led to the identification of several potent AP-1 inhibitors. acs.org

One avenue of research has focused on quinazoline (B50416) analogues as orally active inhibitors of both AP-1 and NF-kappaB mediated transcriptional activation. nih.gov Through systematic chemical modifications, researchers have explored how different substituents on the quinazoline ring impact inhibitory activity. For instance, the derivative 1-[2-(2-thienyl)quinazolin-4-ylamino]-3-methyl-3-pyrroline-2,5-dione demonstrated significant in vivo activity in a rat model of adjuvant-induced arthritis. nih.gov

Another class of compounds explored are pyrimidine derivatives. In an effort to discover new inhibitors, several analogues of ethyl 4-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-2-(trifluoromethyl)pyrimidine-5-carboxylate were synthesized and evaluated in in vitro assays. nih.gov These studies identified that substituting the trifluoromethyl group with a 2'-thienyl group resulted in the most potent compound in the series for inhibiting AP-1 and NF-kappaB mediated gene expression. nih.gov

Further research has identified even more potent small molecule inhibitors. SP100030, for example, is a potent inhibitor of both AP-1 and NF-κB transcription activation with an IC₅₀ value of 0.05 μM. nih.gov This compound was found to be approximately 10 times more potent than an earlier hit compound, which had an IC₅₀ of 0.50 μM. nih.gov The development of these analogues highlights the progress in refining inhibitor efficacy, as demonstrated by their comparative potencies in Jurkat T-cells. nih.gov

Inhibition of AP-1 and NF-κB Mediated Transcriptional Activation by Novel Analogues nih.gov

CompoundAP-1 IC₅₀ (μM)NF-κB IC₅₀ (μM)
SP100030 (1)0.050.05
Hit Compound (2)0.500.50
Analogue (3)0.10.4
Analogue (4)>10>10
Analogue (5)>10>10
Analogue (6)0.02Not Reported

Rational Design of Combination Therapy Strategies in Preclinical Settings

The rational design of combination therapies involving AP-1/NF-kappaB inhibitors is a promising preclinical strategy, particularly in oncology and inflammatory diseases. The rationale for this approach stems from the extensive crosstalk and synergy between the AP-1 and NF-κB signaling pathways. Many genes require the simultaneous activation of both transcription factors to achieve a robust transcriptional response. nih.gov This synergistic relationship suggests that dual inhibition could be more effective than targeting either pathway alone.

In the context of cancer, combination therapies are often developed to broaden efficacy. oxfordglobal.com For instance, the use of an NF-κB inhibitor could sensitize cancer cells to conventional chemotherapeutics. S-adenosylmethionine (SAM) has been shown to sensitize colorectal cancer cells to 5-FU treatment by suppressing NF-κB activation. mdpi.com This provides a rationale for combining a specific AP-1/NF-kappaB inhibitor with standard chemotherapy agents to overcome chemoresistance, a major challenge in cancer treatment. mdpi.com

Furthermore, the functional interaction between AP-1 and NF-κB is critical in viral pathogenesis. In latent HIV-1, for example, AP-1 and NF-κB synergize to regulate HIV transcriptional elongation following T-cell receptor activation. nih.govnih.gov This finding supports the preclinical investigation of combination strategies where an AP-1/NF-kappaB inhibitor is paired with antiretroviral drugs to target the latent viral reservoir, a key obstacle to curing HIV. nih.gov The design of such preclinical studies would aim to determine if dual-pathway inhibition can more effectively suppress viral reactivation than existing therapies.

Innovative Approaches for Compound Delivery in Experimental Systems

Effective delivery of investigational compounds is critical for obtaining reliable results in preclinical experimental systems. For inhibitors of AP-1/NF-kappaB activation, formulation strategies are employed to ensure adequate solubility and bioavailability for both in vitro and in vivo studies.

Standard protocols for solubilizing these hydrophobic compounds for experimental use often involve creating stock solutions in organic solvents like dimethyl sulfoxide (DMSO). medchemexpress.com For administration in animal models, these stock solutions are typically diluted into vehicles that are well-tolerated. Common formulations include mixtures of PEG300, Tween-80, and saline, or suspensions in corn oil. medchemexpress.com Another approach involves using solubilizing agents like SBE-β-CD in saline. medchemexpress.com These methods aim to produce a clear, homogenous solution suitable for administration. medchemexpress.com While these represent standard methodologies for compound formulation in experimental settings, specific research on advanced or innovative delivery systems, such as nanoparticle or liposomal formulations tailored for "AP-1/NF-kappaB activation inhibitor 1," is not extensively detailed in the available literature.

Identification of Novel Downstream Targets and Signaling Networks

Inhibiting the activation of AP-1 and NF-κB affects a wide array of downstream targets and signaling networks, given their central role in regulating gene expression. Research has revealed a direct mechanistic link where NF-κB activity is involved in the regulation of AP-1 activation. nih.gov Specifically, studies have shown that Elk-1, a member of the ternary complex factors (TCFs), is a downstream target gene of NF-κB. nih.govelsevierpure.comtandfonline.com Inhibition of NF-κB leads to a significant decrease in Elk-1 expression. elsevierpure.comtandfonline.com This, in turn, impedes the expression of c-fos, a key component of the AP-1 complex, thereby demonstrating a distinct signaling cascade from NF-κB to AP-1. nih.govelsevierpure.comtandfonline.com

Beyond this direct regulatory connection, the inhibition of these transcription factors impacts numerous genes involved in inflammation, cell survival, and angiogenesis.

Inflammatory Mediators : AP-1 and NF-κB are critical for the expression of pro-inflammatory cytokines and enzymes. Inhibition of these pathways can reduce the production of interleukin-2 (B1167480) (IL-2), IL-8, and tumor necrosis factor-alpha (TNF-α). nih.govmdpi.com It also downregulates the expression of enzymes like cyclooxygenase-2 (COX-2). mdpi.com

Angiogenesis : Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis, has been identified as a downstream target. Analysis of the VEGF promoter shows that AP-1 regulates its expression, and since NF-κB regulates AP-1 activity, inhibition of the NF-κB/AP-1 axis can lead to the downregulation of VEGF expression. nih.gov

Cellular Signaling Hubs : The pathways intersect with other major signaling networks. For instance, the RhoA–NF-κB interaction is important in TNF-α-activated processes. mdpi.com This suggests that inhibiting NF-κB could modulate pathways like the CD36-dependent TNF-α/NF-κB/IL-6/RhoA-GTP signaling cascade, which is implicated in vascular inflammation. mdpi.com

Cell Cycle and Senescence : The broader signaling network includes regulators of the cell cycle and cellular senescence. Plasminogen activator inhibitor-1 (PAI-1), a protein involved in cellular senescence and thrombosis, is regulated by the NF-κB signaling cascade. nih.gov This connects AP-1/NF-κB inhibition to the molecular processes of aging and fibrosis. nih.gov

These findings illustrate that inhibitors of AP-1/NF-κB activation modulate a complex and interconnected network of genes and proteins, highlighting their potential to impact a wide range of pathological processes.

Q & A

Q. What is the mechanism of action of AP-1/NF-κB activation inhibitor 1, and how can its specificity be validated experimentally?

AP-1/NF-κB activation inhibitor 1 suppresses transcriptional activation mediated by AP-1 and NF-κB (IC₅₀ = 1 μM) without affecting basal transcription driven by β-actin promoters . To validate specificity:

  • Use luciferase reporter assays with AP-1- or NF-κB-responsive promoters (e.g., IL-2 or IL-8 promoters).
  • Include controls for off-target effects by measuring β-actin promoter activity or other housekeeping genes (e.g., GAPDH) .
  • Compare results with selective pathway inhibitors (e.g., IKK inhibitors for NF-κB) to confirm dual-target inhibition .

Q. What are the recommended concentrations and controls for in vitro studies using this inhibitor?

  • Effective concentration : Start with 1–10 μM based on IC₅₀ data, but titrate using dose-response curves in specific cell models .
  • Controls :
  • Basal transcription control: Use β-actin promoter-driven reporters .
  • Solvent control: DMSO (commonly used for stock solutions) at equivalent concentrations.
  • Positive controls: Stimulate cells with TNF-α (NF-κB activation) or PMA (AP-1 activation) .

Q. How can researchers measure the inhibitor’s impact on cytokine production (e.g., IL-2, IL-8)?

  • ELISA : Quantify IL-2/IL-8 levels in supernatants of stimulated cells (e.g., LPS or TNF-α-treated monocytes) .
  • qRT-PCR : Assess mRNA levels of cytokines using primers specific for IL-2 or IL-8 .
  • Flow cytometry : Intracellular cytokine staining in immune cells (e.g., T cells for IL-2) .

Advanced Research Questions

Q. How should researchers address contradictory data on cytokine suppression (e.g., IL-8) when using this inhibitor?

Contradictions may arise due to cell-type-specific signaling or cross-talk with other pathways (e.g., MAPK or caspase-8) :

  • Experimental adjustments :
  • Compare results across multiple cell lines (e.g., epithelial vs. immune cells).
  • Use siRNA knockdown of AP-1/NF-κB subunits (e.g., c-Fos or RelA) to isolate pathway contributions .
  • Test alternative stimuli (e.g., oxidative stress vs. cytokine-induced activation) .

Q. What experimental designs are critical for studying cross-talk between NF-κB and AP-1 pathways using this inhibitor?

  • Dual-reporter assays : Co-transfect AP-1- and NF-κB-responsive reporters (e.g., VEGF promoter for NF-κB/AP-1 synergy) .
  • Kinetic studies : Measure temporal activation patterns (e.g., NF-κB peaks earlier than AP-1 in some contexts) .
  • Inhibitor combinations : Pair with JNK/AP-1 inhibitors (e.g., SP600125) to dissect pathway hierarchy .

Q. How can researchers differentiate between direct and indirect effects of the inhibitor on transcription factor activity?

  • Nuclear translocation assays : Use immunofluorescence or subcellular fractionation to assess RelA (NF-κB) or c-Jun (AP-1) localization .
  • Chromatin immunoprecipitation (ChIP) : Verify reduced binding of AP-1/NF-κB to target gene promoters (e.g., IL-8 or MMP-9) .
  • Kinase activity profiling : Test upstream kinases (e.g., IKK or JNK) using phospho-specific antibodies .

Q. What are the considerations for in vivo studies using this inhibitor, particularly regarding stability and off-target effects?

  • Dosing regimen : Optimize based on pharmacokinetic studies (e.g., bioavailability in rodent models) .
  • Toxicity controls : Monitor organ-specific inflammation or apoptosis via histopathology .
  • Pathway validation : Use transgenic reporters (e.g., NF-κB-luciferase mice) to confirm target engagement .

Methodological Notes

  • Transcription factor activity assays :

    • Use the TransAM™ kit to quantify NF-κB (p65) or AP-1 (c-Jun) DNA-binding activity in nuclear extracts .
    • Normalize to total protein or housekeeping transcription factors (e.g., TBP).
  • Data interpretation :

    • If NF-κB inhibition paradoxically enhances AP-1 activity, assess reactive oxygen species (ROS) levels, as NF-κB may suppress ROS-driven JNK/AP-1 activation .
    • For cytokine profiling, combine multiplex assays (e.g., Luminex) to capture broader signaling effects .
  • Contradictory findings :

    • Reconcile discrepancies by replicating experiments under identical conditions (e.g., stimulus duration, cell confluency) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.